N-{4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE
Description
N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide (Compound ID: Y031-9888) is a synthetic acetamide derivative characterized by a central piperazine ring substituted with a 4-fluorophenyl group and linked to a phenylacetamide moiety via a carbonyl bridge. Its molecular formula is C₁₉H₁₉FN₃O₂, with a molar mass of 340.38 g/mol.
Properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-14(24)21-17-6-2-15(3-7-17)19(25)23-12-10-22(11-13-23)18-8-4-16(20)5-9-18/h2-9H,10-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBXWYDMPKXTMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide typically involves the reaction of 4-fluorophenylpiperazine with an appropriate acylating agent. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used; for example, methoxy derivatives when using sodium methoxide.
Scientific Research Applications
N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, N-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide is compared below with six structurally related piperazine-containing acetamides.
Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity and Bioavailability : The target compound’s 4-fluorophenyl group enhances lipophilicity compared to sulfonyl (Compound 35) or nitro (Compound in ) substituents. This may improve blood-brain barrier penetration for CNS applications .
- Steric Effects : Bulky substituents (e.g., cyclohexyl in ) reduce metabolic clearance but may hinder receptor binding.
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and enhances stability via electron withdrawal, contrasting with electron-donating groups (e.g., methyl in ).
Pharmacological Activity Comparisons
- Analgesic Activity: Compound 35 (N-[4-(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) demonstrated significant analgesic activity in inflammatory pain models, surpassing paracetamol in efficacy .
- Anti-Hypernociceptive Activity: Compounds 36 and 37 () with N,N-diethylsulfamoyl or piperazine-sulfonyl groups showed anti-hypernociceptive effects, implying sulfonamide groups may enhance this activity. The target compound’s carbonyl bridge may offer alternative binding modes .
- Receptor Affinity : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The 4-fluorophenyl group in the target compound and may modulate affinity for 5-HT₁A receptors, similar to arylpiperazine antidepressants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
